molecular formula C15H9N3O2 B12562340 6H-Indolo[2,3-b]quinoxaline-4-carboxylic acid CAS No. 191172-60-8

6H-Indolo[2,3-b]quinoxaline-4-carboxylic acid

Cat. No.: B12562340
CAS No.: 191172-60-8
M. Wt: 263.25 g/mol
InChI Key: ILVXMERXJKVSSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6H-Indolo[2,3-b]quinoxaline-4-carboxylic acid is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including antiviral, anticancer, and DNA-intercalating properties . The structure of this compound consists of an indole fused with a quinoxaline ring system, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Indolo[2,3-b]quinoxaline-4-carboxylic acid typically involves the condensation of isatin or its derivatives with o-phenylenediamine in the presence of an acid catalyst. For example, the reaction can be carried out in glacial acetic acid or hydrochloric acid under reflux conditions . Microwave irradiation has also been employed to shorten the reaction time and improve yields .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

6H-Indolo[2,3-b]quinoxaline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

CAS No.

191172-60-8

Molecular Formula

C15H9N3O2

Molecular Weight

263.25 g/mol

IUPAC Name

6H-indolo[3,2-b]quinoxaline-4-carboxylic acid

InChI

InChI=1S/C15H9N3O2/c19-15(20)9-5-3-7-11-12(9)18-14-13(16-11)8-4-1-2-6-10(8)17-14/h1-7H,(H,17,18)(H,19,20)

InChI Key

ILVXMERXJKVSSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC(=C4N=C3N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.